

What are the physical properties of Hexafluorothioacetone gas?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexafluorothioacetone**

Cat. No.: **B074735**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Hexafluorothioacetone** Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorothioacetone (CF_3CSCF_3) is a perfluorinated thione that exists as a distinct blue gas under standard conditions.^[1] Its unique electronic structure and high reactivity make it a compound of significant interest in organofluorine chemistry and for the synthesis of complex fluorinated molecules. Unlike many other thiocarbonyl compounds, **hexafluorothioacetone** is stable and does not readily form thienol tautomers, nor is it attacked by water or oxygen at standard conditions.^[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and key chemical transformations.

Physical Properties of Hexafluorothioacetone

The fundamental physical characteristics of **hexafluorothioacetone** are summarized in the table below.

Property	Value
Chemical Formula	<chem>C3F6S</chem>
Molar Mass	182.08 g·mol ⁻¹ [1]
Appearance	Blue Gas [1]
Boiling Point	8 °C (281 K) [1]
Physical State	Below 8 °C, it condenses into a blue liquid. [1]

Spectroscopic Properties and Color

The characteristic blue color of **hexafluorothioacetone** gas is a result of weak electronic transitions in the visible spectrum.[\[2\]](#) Specifically, it exhibits absorption bands between 800–675 nm and 725–400 nm, which are attributed to T₁–S₀ and S₁–S₀ transitions, respectively.[\[1\]](#) [\[2\]](#) These transitions involve the promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital (n–π* transition).[\[2\]](#) In addition to its visible light absorption, **hexafluorothioacetone** has a strong absorption band in the ultraviolet region, between 230–190 nm, which corresponds to a π–π* transition.[\[1\]](#)[\[2\]](#)

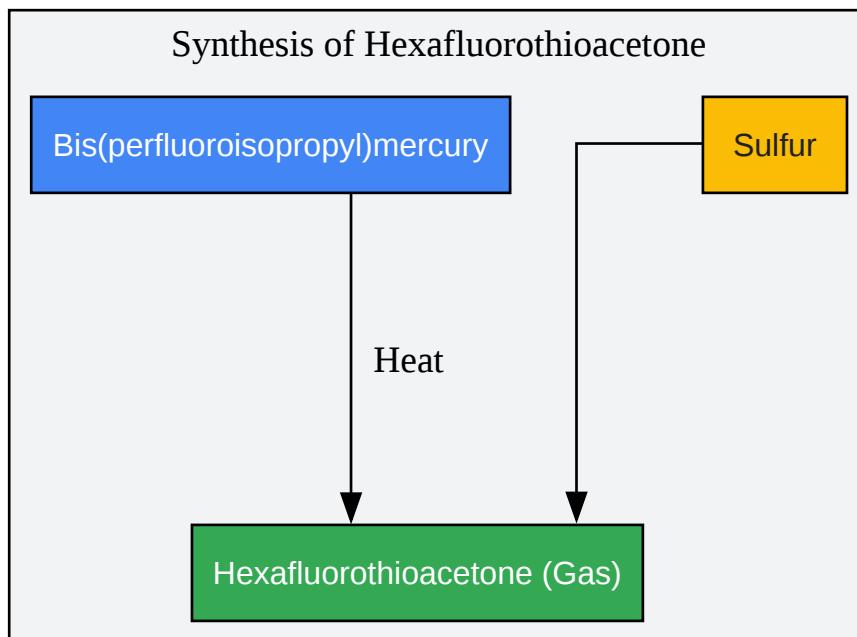
Experimental Protocols

Synthesis of Hexafluorothioacetone

The original synthesis of **hexafluorothioacetone** was reported by Middleton in 1961. The protocol involves the reaction of bis(perfluoroisopropyl)mercury with sulfur at elevated temperatures.

Protocol: Synthesis via Bis(perfluoroisopropyl)mercury

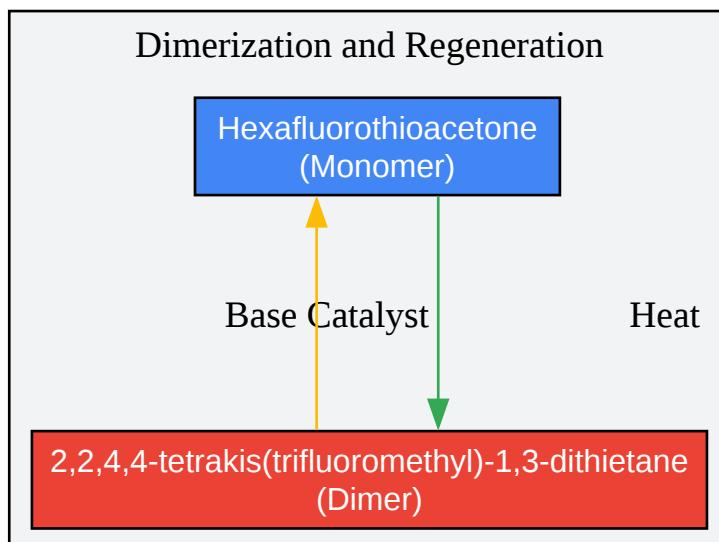
- Reactants: Bis(perfluoroisopropyl)mercury and elemental sulfur.
- Procedure: The reactants are heated together, causing them to boil.
- Reaction: The sulfur atom displaces the mercury, yielding **hexafluorothioacetone** gas.
- Collection: The resulting blue gas is collected.


An alternative pathway to **hexafluorothioacetone** involves the thermal decomposition of its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.

Protocol: Monomer Regeneration from Dimer

- Starting Material: 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
- Procedure: The dimer is heated.
- Reaction: The thermal energy causes the dithietane ring to cleave, yielding two molecules of **hexafluorothioacetone**.
- Collection: The resulting blue gas is collected.

Chemical Reactions and Pathways


A key reaction of **hexafluorothioacetone** is its dimerization, which is triggered by the presence of bases, such as amines.^[1] This reaction is reversible, with the monomer being regenerated upon heating.^[1]

[Click to download full resolution via product page](#)

Initial synthesis of **hexafluorothioacetone** gas.

The dimerization process is an important characteristic of **hexafluorothioacetone**'s reactivity.

[Click to download full resolution via product page](#)

Reversible dimerization of **hexafluorothioacetone**.

Hexafluorothioacetone is also highly reactive towards alkenes and dienes, undergoing addition reactions.^[1] For instance, it reacts with butadiene at temperatures as low as -78 °C to form 2,2-bis-(trifluoromethyl)-3,6-dihydro-2H-1-thiapyran.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexafluorothioacetone - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [What are the physical properties of Hexafluorothioacetone gas?]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b074735#what-are-the-physical-properties-of-hexafluorothioacetone-gas>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com